Decamethonium chloride

Description

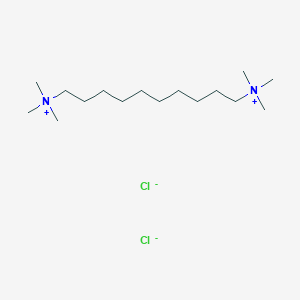

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

3198-38-7 |

|---|---|

Molecular Formula |

C16H38Cl2N2 |

Molecular Weight |

329.4 g/mol |

IUPAC Name |

trimethyl-[10-(trimethylazaniumyl)decyl]azanium dichloride |

InChI |

InChI=1S/C16H38N2.2ClH/c1-17(2,3)15-13-11-9-7-8-10-12-14-16-18(4,5)6;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2 |

InChI Key |

KMVDECFGXJKYHV-UHFFFAOYSA-L |

Canonical SMILES |

C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C.[Cl-].[Cl-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

156-74-1 (Parent) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(DM)Br2 decamethonium decamethonium bromide decamethonium dibromide decamethonium dichloride decamethonium dihydroxide decamethonium diiodide decamethonium dipricrate decamethonium iodide decamethylenebis(trimethylammonium)bromide |

Origin of Product |

United States |

Foundational & Exploratory

Decamethonium chloride mechanism of action on nicotinic receptors

An In-Depth Technical Guide to the Mechanism of Action of Decamethonium (B1670452) Chloride on Nicotinic Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning the action of decamethonium chloride on nicotinic acetylcholine (B1216132) receptors (nAChRs). It details the compound's binding characteristics, receptor subtype specificity, and the subsequent physiological effects at the neuromuscular junction. The guide incorporates quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a thorough understanding for research and development applications.

Core Mechanism of Action: A Dual-Phase Depolarizing Block

Decamethonium is a depolarizing neuromuscular blocking agent that functions as a partial agonist at nicotinic acetylcholine receptors, particularly at the motor endplate.[1][2][3][4] Its mechanism is distinct from non-depolarizing blockers and is characterized by a two-phase process. Structurally similar to acetylcholine (ACh), decamethonium binds to and activates the nAChR, but it is not hydrolyzed by acetylcholinesterase, leading to a prolonged presence in the synaptic cleft.[2][3][4][5]

Phase I Block (Depolarizing Phase): Upon binding to the nAChR, decamethonium mimics the action of acetylcholine, causing the ion channel to open and leading to a sustained depolarization of the motor endplate.[1][2][4][5] This initial, persistent depolarization results in transient, uncoordinated muscle contractions known as fasciculations.[2] The membrane remains depolarized and unresponsive to subsequent nerve impulses, causing a state of flaccid paralysis.[1][2]

Phase II Block (Desensitizing Phase): With prolonged exposure, the nAChRs undergo a conformational change to a desensitized state.[5] In this phase, the membrane gradually repolarizes. However, the receptors become refractory and insensitive to acetylcholine, thus maintaining the neuromuscular blockade.[5][6] This desensitization is accompanied by an increase in the receptor's affinity for the agonist.[6][7]

Receptor Subtype Specificity

Decamethonium exhibits significant specificity for muscle-type nAChRs over neuronal subtypes.

-

Muscle-Type nAChRs: It acts as a partial agonist at both the adult (α1β1εδ) and fetal (α1β1γδ) forms of the muscle nAChR.[8] Its action at these receptors is responsible for its effects as a neuromuscular blocker.

-

Neuronal nAChRs: In contrast, decamethonium acts as a non-depolarizing antagonist at neuronal nAChR subtypes.[8] Studies have shown it to be an effective antagonist of α7, α4β2, and α3β4 neuronal receptors, with the highest potency observed at α7 receptors.[8] It does not evoke detectable responses from any of the neuronal nAChR subtypes.[8]

Quantitative Data on Decamethonium-nAChR Interaction

The following tables summarize key quantitative parameters derived from electrophysiological studies.

Table 1: Agonist Properties at Mouse Muscle-Type nAChRs

| Receptor Subtype | Parameter | Value | Reference |

|---|---|---|---|

| α1β1εδ (Adult) | EC₅₀ (Peak Current) | 40 ± 3 µM | [8] |

| EC₅₀ (Net Charge) | 86 ± 10 µM | [8] | |

| Efficacy (vs. ACh Peak Current) | ~10% | [8] | |

| Efficacy (vs. ACh Net Charge) | ~15% | [8] | |

| α1β1γδ (Fetal) | EC₅₀ (Peak Current) | 44 ± 6 µM | [8] |

| EC₅₀ (Net Charge) | 89 ± 8 µM | [8] | |

| Efficacy (vs. ACh Peak Current) | ~8% | [8] |

| | Efficacy (vs. ACh Net Charge) | ~5% |[8] |

Table 2: General Electrophysiological Parameters

| Parameter | Value | Cell/Preparation Type | Reference |

|---|---|---|---|

| Maximum Channel Open Probability | < 0.02 (at ~100 µM) | BC3H-1 Cells | [9] |

| Efficacy (General) | 0.016 | BC3H-1 Cells | [9] |

| EC₅₀ (General) | 47.36 ± 9.58 µM | Rat Phrenic Nerve Hemidiaphragm |[10] |

Signaling Pathways and Molecular Interactions

The primary action of decamethonium begins with its binding to the agonist sites on the nAChR. This binding event triggers a series of conformational changes that result in either channel activation or, with prolonged exposure, desensitization.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Decamethonium - Wikipedia [en.wikipedia.org]

- 4. selleckchem.com [selleckchem.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Desensitization of the nicotinic acetylcholine receptor: Molecular mechanisms and effect of modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Desensitization of the nicotinic acetylcholine receptor: molecular mechanisms and effect of modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation and Inhibition of Mouse Muscle and Neuronal Nicotinic Acetylcholine Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Decamethonium is a partial agonist at the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interaction of decamethonium with hexamethonium or vecuronium in the rat: an isobolographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Decamethonium Chloride: A Technical Whitepaper on its Partial Agonist Activity at the Nicotinic Acetylcholine Receptor (nAChR)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of decamethonium (B1670452) chloride's role as a partial agonist at the nicotinic acetylcholine (B1216132) receptor (nAChR). Decamethonium, a depolarizing neuromuscular blocking agent, exhibits a complex pharmacological profile, acting as a partial agonist at muscle-type nAChRs and an antagonist at neuronal nAChRs.[1] This document summarizes key quantitative data, details common experimental protocols for its characterization, and visualizes the underlying molecular interactions and experimental workflows.

Quantitative Analysis of Decamethonium's Interaction with nAChRs

Decamethonium's activity is highly dependent on the subtype of the nicotinic acetylcholine receptor. The following tables summarize the quantitative data on its efficacy and potency at different nAChR subtypes.

| Parameter | Muscle-type nAChR (α1β1εδ) | Muscle-type nAChR (α1β1γδ) | Reference |

| Efficacy (vs. ACh, peak currents) | ~10% | ~8% | [1] |

| Efficacy (vs. ACh, net charge) | ~15% | ~5% | [1] |

| EC50 (peak currents) | 40 ± 3 µM | 44 ± 6 µM | [1] |

| EC50 (net charge) | 86 ± 10 µM | 89 ± 8 µM | [1] |

| Efficacy (channel open probability) | 0.016 | Not Specified | [2] |

Table 1: Agonist Activity of Decamethonium at Muscle-Type nAChRs

| Receptor Subtype | Antagonist Potency (Inhibition) | Reference |

| α7 | Most Potent | [1] |

| α4β2 | More Potent than α3β2 | [1] |

| α3β4 | More Potent than α3β2 | [1] |

Table 2: Antagonist Activity of Decamethonium at Neuronal nAChRs

Mechanism of Action

Decamethonium acts as a depolarizing muscle relaxant by binding to the nicotinic acetylcholine receptors at the motor endplate.[3][4] Its structural similarity to acetylcholine allows it to act as a partial agonist, initiating depolarization of the postsynaptic membrane.[5][6] However, unlike acetylcholine, decamethonium is not readily hydrolyzed by acetylcholinesterase. This leads to a persistent depolarization of the motor endplate, rendering it unresponsive to subsequent nerve impulses and resulting in muscle paralysis.[4][5] At neuronal nAChRs, it acts as a non-depolarizing antagonist.[1]

Experimental Protocols

The characterization of decamethonium's partial agonist activity at the nAChR involves several key experimental techniques.

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is a fundamental technique for studying the functional properties of ion channels like the nAChR.[7][8] The whole-cell configuration is commonly used to measure the currents elicited by agonist application.

Protocol for Whole-Cell Patch-Clamp Recording:

-

Cell Culture: Culture cells expressing the desired nAChR subtype (e.g., HEK293 cells transfected with specific nAChR subunit cDNAs).[7]

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 4-8 MΩ and fill with an internal solution (e.g., containing KCl, NaCl, CaCl2, MgCl2, HEPES, and EGTA).[8][9]

-

Cell Approach and Sealing: Under a microscope, carefully approach a target cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.[8]

-

Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch under the pipette tip, establishing electrical and molecular access to the cell's interior.[9]

-

Agonist Application: Perfuse the cell with an external solution containing varying concentrations of decamethonium or acetylcholine. A rapid perfusion system is crucial for studying the fast kinetics of ligand-gated ion channels.[2][10]

-

Data Acquisition and Analysis: Record the ion currents flowing across the cell membrane in response to agonist application using a patch-clamp amplifier. Analyze the concentration-response data to determine parameters like EC50 and maximal current response.[2][10]

Radioligand Binding Assay

Radioligand binding assays are used to determine the binding affinity of a compound for a specific receptor. Competition binding assays are commonly employed to characterize the interaction of unlabeled ligands like decamethonium.

Protocol for Competition Radioligand Binding Assay:

-

Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the nAChR subtype of interest. This involves homogenization and centrifugation to isolate the membrane fraction.[11][12]

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand that binds to the nAChR (e.g., [³H]cytisine for α4β2 nAChRs), and varying concentrations of the unlabeled competitor (decamethonium).[11][13]

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.[11]

-

Filtration: Rapidly separate the bound from the unbound radioligand by filtering the mixture through glass fiber filters. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[11][12]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[11]

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor. Use non-linear regression to determine the IC50 value of the competitor, which can then be used to calculate the binding affinity (Ki).[11]

Visualizations

Signaling Pathway of nAChR Activation

Caption: Simplified signaling pathway of nicotinic acetylcholine receptor activation.

Experimental Workflow for nAChR Partial Agonist Characterization

Caption: General experimental workflow for characterizing a nAChR partial agonist.

Logical Relationship of Decamethonium as a Partial Agonist

Caption: Logical relationship defining decamethonium as a partial agonist at the nAChR.

References

- 1. Activation and Inhibition of Mouse Muscle and Neuronal Nicotinic Acetylcholine Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Decamethonium is a partial agonist at the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Decamethonium - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Patch Clamp Protocol [labome.com]

- 9. docs.axolbio.com [docs.axolbio.com]

- 10. cn.aminer.org [cn.aminer.org]

- 11. benchchem.com [benchchem.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Decamethonium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decamethonium (B1670452) chloride is a classic depolarizing neuromuscular blocking agent that has been instrumental in the study of the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction.[1] Structurally, it is a symmetrical molecule consisting of two quaternary ammonium (B1175870) head groups separated by a flexible ten-carbon polymethylene chain.[1] Its mechanism of action involves binding to the nAChR, mimicking the action of the endogenous neurotransmitter acetylcholine (ACh).[2][3] However, unlike ACh, which is rapidly hydrolyzed by acetylcholinesterase, decamethonium persists in the synaptic cleft, leading to a prolonged depolarization of the motor endplate.[4] This persistent depolarization initially causes muscle fasciculations, followed by a flaccid paralysis as the voltage-gated sodium channels in the surrounding membrane inactivate and the nAChRs desensitize.[5]

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of decamethonium chloride, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows.

Core Structure-Activity Relationships of Decamethonium and its Analogs

The pharmacological activity of decamethonium and its analogs is critically dependent on several structural features, primarily the nature of the cationic heads, the length of the interconnecting chain, and the substituents on the quaternary nitrogen atoms.

The Quaternary Ammonium Head Groups

The two positively charged quaternary ammonium groups are essential for the binding of decamethonium to the anionic sites on the nAChR. These groups mimic the quaternary ammonium moiety of acetylcholine, allowing the molecule to interact with the receptor's binding pockets. The presence of two such groups, making it a bis-quaternary compound, is a hallmark of many potent neuromuscular blocking agents.[6] Removal of one of the quaternary heads from decamethonium results in a significant, approximately 50-fold, decrease in neuromuscular blocking potency.[6]

The Inter-onium Chain Length: The "10-Atom Rule"

The length of the polymethylene chain separating the two quaternary nitrogens is a critical determinant of activity. For the series of polymethylene bis-trimethylammonium compounds, the highest neuromuscular blocking potency is observed when the chain consists of ten methylene (B1212753) units, as in decamethonium.[5] This observation led to the formulation of the "10-atom rule" for this class of depolarizing agents, suggesting an optimal inter-onium distance for effective binding to the two alpha subunits of the muscle-type nAChR.[7] Deviations from this optimal length, either by shortening or lengthening the chain, lead to a decrease in potency.

N-Alkyl Substituents

The size of the alkyl groups on the quaternary nitrogen atoms significantly influences the potency of decamethonium analogs. The parent compound, with three methyl groups on each nitrogen, exhibits the highest activity in its series.[8] Systematic replacement of these methyl groups with larger alkyl groups, such as ethyl groups, leads to a progressive decrease in depolarizing activity. For instance, the bis-ethyldimethylammonium analog is approximately one-third as active as decamethonium, while the bis-diethylmethylammonium analog is about one-twenty-eighth as active.[8] The bulky bistriethylammonium analog shows very low activity and acts as a partial agonist.[8] This suggests that steric hindrance plays a crucial role in the interaction with the nAChR binding site, with larger substituents impeding optimal binding.

Modifications to the Inter-onium Chain

Introducing rigid elements or heteroatoms into the polymethylene chain can modulate the pharmacological profile. For example, the synthesis of phenylene-polymethylene bis-ammonium (PMBA) derivatives has shown that incorporating a phenylene ring can lead to compounds with even greater potency than decamethonium and succinylcholine (B1214915).[9] One such derivative, with a five-carbon chain (n=5) attached to a para-phenylene ring and triethylammonium (B8662869) head groups, was found to be 5.9-fold more potent than succinylcholine and 23-fold more potent than decamethonium.[9] The nature and position of substituents on the phenylene ring also influence activity.

Quantitative Pharmacological Data

| Compound | Target | Assay Type | Value | Unit | Reference |

| Decamethonium | Human nAChR | IC50 | 1000 | nM | [3] |

| Human Acetylcholinesterase | Ki | 6,000,000 | nM | [3] | |

| Phenylene-polymethylene bis-ammonium derivative (X=CH2, n=5, R=N+Et3) | Mouse phrenic nerve-diaphragm | Potency Ratio vs. Decamethonium | ~23 | - | [9] |

Detailed Experimental Protocols

The characterization of neuromuscular blocking agents like this compound relies on a combination of in vitro techniques to assess their affinity and functional activity at the nicotinic acetylcholine receptor.

Radioligand Binding Assay for nAChR Affinity

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of decamethonium and its analogs for the nAChR.

Materials:

-

Tissue homogenates or cell membranes expressing the muscle-type nAChR (e.g., from Torpedo electric organ or a suitable cell line).

-

Radiolabeled ligand with high affinity for the nAChR (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin).

-

Unlabeled this compound or its analogs (test compounds).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash Buffer (ice-cold Assay Buffer).

-

96-well filter plates (e.g., glass fiber filters pre-treated with a substance like polyethyleneimine to reduce non-specific binding).

-

Scintillation cocktail.

-

Microplate scintillation counter.

-

Cell harvester.

Methodology:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold Assay Buffer. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris. Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g). Wash the membrane pellet by resuspending in fresh Assay Buffer and repeating the high-speed centrifugation. Resuspend the final pellet in Assay Buffer to a desired protein concentration.

-

Assay Setup: In a 96-well filter plate, add the following in triplicate:

-

Total Binding: Membranes, radiolabeled ligand at a concentration near its Kd.

-

Non-specific Binding: Membranes, radiolabeled ligand, and a high concentration of a known nAChR ligand (e.g., nicotine (B1678760) or unlabeled decamethonium) to saturate the receptors.

-

Competition: Membranes, radiolabeled ligand, and varying concentrations of the test compound (decamethonium analog).

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the filter plate using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

-

Quantification: Punch out the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol outlines the use of TEVC to functionally characterize the effects of decamethonium and its analogs on nAChRs expressed in Xenopus laevis oocytes.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the subunits of the muscle-type nAChR.

-

Microinjection setup.

-

TEVC amplifier and data acquisition system.

-

Glass microelectrodes (for voltage sensing and current injection).

-

Recording chamber with a perfusion system.

-

Recording solution (e.g., ND96).

-

Agonist solution (e.g., acetylcholine in recording solution).

-

Test compound solutions (decamethonium or analogs in recording solution).

Methodology:

-

Oocyte Preparation and cRNA Injection: Surgically harvest oocytes from a female Xenopus laevis. Defolliculate the oocytes enzymatically (e.g., with collagenase). Inject the oocytes with the cRNA encoding the nAChR subunits. Incubate the injected oocytes for 2-7 days to allow for receptor expression on the cell surface.

-

Electrode Preparation: Pull glass capillaries to create microelectrodes with a resistance of 0.5-5 MΩ when filled with 3 M KCl.

-

Recording Setup: Place an oocyte in the recording chamber and continuously perfuse with the recording solution. Impale the oocyte with the two microelectrodes (one for voltage sensing and one for current injection).

-

Voltage Clamp: Clamp the oocyte membrane potential at a holding potential, typically between -50 mV and -80 mV.

-

Agonist Application and Data Recording: Apply a pulse of the agonist (acetylcholine) to the oocyte via the perfusion system to elicit an inward current, which is a measure of nAChR activation. Record the current response.

-

Compound Application: To assess the effect of a test compound, pre-incubate the oocyte with the test compound for a defined period, and then co-apply the agonist and the test compound. Record the resulting current.

-

Data Analysis: Measure the peak amplitude of the inward current in the absence and presence of different concentrations of the test compound. To determine the EC50 for an agonist like decamethonium, apply increasing concentrations of the compound and plot the normalized current response against the log concentration. Fit the data to a sigmoidal dose-response curve. For antagonists, the IC50 can be determined by measuring the inhibition of the response to a fixed concentration of acetylcholine.

Mandatory Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Caption: Neuromuscular junction signaling and the mechanism of action of decamethonium.

Caption: Experimental workflow for a competitive radioligand binding assay.

References

- 1. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structure, conformation, and action of neuromuscular blocking drugs. | Semantic Scholar [semanticscholar.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Decamethonium - Wikipedia [en.wikipedia.org]

- 5. Neuromuscular blocking drugs: discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Activity of analogues of decamethonium on the chick biventer cervicis preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The structure-activity relationship between phenylene-polymethylene bis-ammonium derivatives and their neuromuscular blocking action on mouse phrenic nerve-diaphragm muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacodynamics of Decamethonium at the Motor Endplate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of decamethonium (B1670452) at the motor endplate. Decamethonium is a depolarizing neuromuscular blocking agent and a partial agonist of the nicotinic acetylcholine (B1216132) receptor (nAChR). Its mechanism of action involves binding to and activating the nAChR, leading to a complex series of events that ultimately result in muscle paralysis. This document details the quantitative aspects of its interaction with the nAChR, outlines the experimental protocols used to elucidate these properties, and provides visual representations of the key pathways and experimental workflows.

Mechanism of Action

Decamethonium's primary site of action is the nicotinic acetylcholine receptor at the neuromuscular junction. Structurally similar to acetylcholine, decamethonium acts as a partial agonist, binding to the receptor and inducing a conformational change that opens the ion channel.[1][2] This leads to an initial, transient depolarization of the motor endplate, causing muscle fasciculations.[3]

Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, decamethonium is not degraded in the synaptic cleft.[4] This results in a persistent depolarization of the endplate. The prolonged depolarization leads to two primary effects that contribute to neuromuscular block:

-

Phase I Block: The continued depolarization inactivates voltage-gated sodium channels in the perijunctional membrane, rendering the muscle fiber refractory to further stimulation by acetylcholine. This is the primary mechanism of decamethonium-induced paralysis.[5]

-

Phase II Block (Desensitization Block): With prolonged exposure, the nAChRs can enter a desensitized state, where they are no longer responsive to agonists, including decamethonium itself. This phase is characterized by a gradual repolarization of the endplate, but the receptors remain unresponsive, leading to a block that can resemble that of a non-depolarizing antagonist.[5]

Decamethonium is considered a true partial agonist, exhibiting low efficacy in channel gating.[6] This means that even at saturating concentrations, it does not elicit the maximal possible response from the nAChR. Additionally, decamethonium exhibits open-channel block, where it can physically obstruct the ion channel pore after it has been opened by an agonist.[1]

Quantitative Pharmacodynamic Data

The interaction of decamethonium with the nicotinic acetylcholine receptor has been quantified through various electrophysiological and binding studies. The following tables summarize the key quantitative parameters.

| Parameter | Value | Species/Preparation | Method | Reference |

| Potency (EC₅₀) | 47.36 ± 9.58 µM | Rat phrenic nerve hemidiaphragm | Isobolographic analysis | [7] |

| 40 ± 3 µM (peak current) | Mouse α1β1εδ nAChR in Xenopus oocytes | Two-electrode voltage clamp | [7] | |

| 86 ± 10 µM (net charge) | Mouse α1β1εδ nAChR in Xenopus oocytes | Two-electrode voltage clamp | [7] | |

| Efficacy | 0.016 | BC3H-1 cells | Patch clamp | [6] |

| ~10% of ACh (peak current) | Mouse α1β1εδ nAChR in Xenopus oocytes | Two-electrode voltage clamp | [7] | |

| 15% of ACh (net charge) | Mouse α1β1εδ nAChR in Xenopus oocytes | Two-electrode voltage clamp | [7] |

| Parameter | Value | Conditions | Method | Reference |

| Forward Rate Constant (k₊) | 1.7 x 10⁷ M⁻¹s⁻¹ | -130 mV, 13°C | Voltage clamp (frog muscle) | [1] |

| 1.58 x 10⁷ M⁻¹s⁻¹ | -80 mV | Voltage clamp (rat submandibular ganglion) | [8] | |

| Backward Rate Constant (k₋) | 10³ s⁻¹ | -130 mV, 13°C | Voltage clamp (frog muscle) | [1] |

| Temperature Dependence (Q₁₀) | 1.29 (for recovery from block) | Human forearm | Isolated forearm technique | [9] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacodynamics of decamethonium at the motor endplate.

Voltage Clamp Studies at the Neuromuscular Junction

Voltage clamp experiments are crucial for studying the ion currents that flow through the nAChR in response to decamethonium application.

3.1.1. Preparation of Frog Cutaneous Pectoris Nerve-Muscle Preparation

-

Animal: Adult frog (Rana species).

-

Dissection:

-

Pith the frog to immobilize it.

-

Remove the skin from the chest and abdomen.

-

Carefully dissect the cutaneous pectoris muscle, ensuring the nerve supply remains intact.

-

Transfer the preparation to a recording chamber.

-

-

Mounting:

-

Pin the muscle flat in the chamber, with the nerve drawn into a suction electrode for stimulation.

-

Continuously perfuse the preparation with physiological saline (Ringer's solution).

-

3.1.2. Two-Electrode Voltage Clamp (TEVC) Recording

-

Electrodes:

-

Pull two sharp microelectrodes from borosilicate glass capillaries to a resistance of 5-10 MΩ.

-

Fill the electrodes with 3 M KCl.

-

-

Impaling the Muscle Fiber:

-

Under microscopic guidance, carefully impale a muscle fiber near the endplate region with both the voltage-sensing and current-injecting electrodes.

-

-

Recording:

-

Use a voltage-clamp amplifier to hold the membrane potential at a desired level (e.g., -80 mV).

-

Apply decamethonium to the bath at various concentrations.

-

Record the resulting endplate currents (EPCs).

-

-

Data Acquisition and Analysis:

-

Digitize the current recordings using an analog-to-digital converter.

-

Analyze the amplitude, time course, and decay of the EPCs to determine parameters such as channel open time and the kinetics of channel block.

-

3.1.3. Solutions

-

Frog Ringer's Solution (in mM): 115 NaCl, 2.5 KCl, 1.8 CaCl₂, 2.15 Na₂HPO₄, 0.85 NaH₂PO₄ (pH 7.2).

-

Electrode Filling Solution: 3 M KCl.

Patch Clamp Studies on Cultured Cells

Patch clamp techniques allow for the study of single nAChR channels, providing detailed information about their gating and blocking by decamethonium.

3.2.1. Cell Culture

-

Cell Line: BC3H-1 (a mouse muscle cell line) or HEK293 cells transiently or stably expressing the desired nAChR subtype.

-

Culture Conditions:

-

Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% fetal bovine serum (FBS) and antibiotics.

-

Maintain cultures at 37°C in a humidified atmosphere with 5% CO₂.

-

For BC3H-1 cells, induce differentiation by switching to a low-serum medium to increase nAChR expression.

-

3.2.2. Whole-Cell Patch Clamp Recording

-

Pipettes:

-

Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ.

-

Fire-polish the pipette tips.

-

-

Seal Formation:

-

Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

-

Whole-Cell Configuration:

-

Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusional access to the cell interior.

-

-

Recording:

-

Use a patch-clamp amplifier in voltage-clamp mode to hold the cell at a specific potential (e.g., -60 mV).

-

Rapidly perfuse the cell with external solution containing varying concentrations of decamethonium, alone or in combination with acetylcholine.

-

Record the whole-cell currents.

-

-

Data Analysis:

-

Construct concentration-response curves to determine EC₅₀ and efficacy.

-

Analyze current-voltage relationships to study the voltage dependence of the block.

-

3.2.3. Solutions

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES (pH 7.2 with KOH).

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows related to the pharmacodynamics of decamethonium.

Caption: Signaling cascade at the normal neuromuscular junction.

Caption: Mechanism of action of decamethonium leading to neuromuscular block.

Caption: Experimental workflow for whole-cell patch clamp recording.

References

- 1. Decamethonium both opens and blocks endplate channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Electrophysiological Recordings of Evoked End-Plate Potential on Murine Neuro-muscular Synapse Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cn.aminer.org [cn.aminer.org]

- 7. Activation and Inhibition of Mouse Muscle and Neuronal Nicotinic Acetylcholine Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jneurosci.org [jneurosci.org]

- 9. benchchem.com [benchchem.com]

A Historical and Technical Guide to the Research Applications of Decamethonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decamethonium (B1670452) chloride, a depolarizing neuromuscular blocking agent, holds a significant place in the history of pharmacology and anesthesia. Its study has been instrumental in advancing our understanding of neuromuscular transmission and the function of the nicotinic acetylcholine (B1216132) receptor (nAChR). Although its clinical use has largely been superseded by agents with a more favorable safety profile, the historical research applications of decamethonium continue to provide valuable insights for contemporary drug development and neuroscientific research. This technical guide provides an in-depth overview of the historical research applications of decamethonium chloride, focusing on its mechanism of action, key experimental protocols, and quantitative data.

Mechanism of Action

Decamethonium exerts its effects primarily at the neuromuscular junction. It acts as a partial agonist at the muscle-type nicotinic acetylcholine receptors located on the motor endplate.[1][2][3] Its structure, bearing two quaternary ammonium (B1175870) groups separated by a flexible chain of ten methylene (B1212753) groups, allows it to bind to the acetylcholine binding sites on the nAChR.[3]

Upon binding, decamethonium mimics the action of acetylcholine (ACh), causing the ion channel of the receptor to open. This leads to an influx of sodium ions (Na+) and a smaller efflux of potassium ions (K+), resulting in depolarization of the motor endplate.[4][5] Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, decamethonium is not significantly metabolized at the synapse. This leads to a persistent depolarization of the endplate, a state known as a Phase I block .[6] During this phase, the muscle cell membrane potential is held above the threshold for firing an action potential, leading to initial muscle fasciculations followed by flaccid paralysis.

With prolonged or repeated administration, the neuromuscular block can transition to a Phase II block . The exact mechanisms of Phase II block are complex and not fully elucidated but are thought to involve desensitization of the nAChR to acetylcholine and decamethonium, as well as potential ion channel blockade.[6] In this phase, the membrane potential may repolarize, but the endplate remains unresponsive to acetylcholine.

Historical Experimental Protocols

The foundational research on this compound was conducted in the mid-20th century. The following sections detail the methodologies of key historical experiments that elucidated its mechanism of action.

In Vivo Neuromuscular Blockade Assessment (Based on the work of Paton and Zaimis, 1949)

This protocol describes a typical in vivo experiment to assess the neuromuscular blocking effects of decamethonium in an animal model, such as a cat.

Experimental Workflow:

Caption: In vivo experimental workflow for assessing neuromuscular blockade.

Methodology:

-

Animal Preparation: A cat is anesthetized, typically with an intraperitoneal injection of pentobarbital (B6593769) sodium. The animal's body temperature is maintained using a heating pad.

-

Surgical Preparation: The tibialis anterior muscle and its corresponding motor nerve (a branch of the peroneal nerve) are carefully dissected and isolated in one of the hind limbs.

-

Measurement of Muscle Contraction: The tendon of the tibialis anterior muscle is severed from its insertion and connected via a thread to an isometric force transducer or a similar device capable of measuring muscle tension.

-

Nerve Stimulation: The isolated motor nerve is placed on shielded electrodes and stimulated with supramaximal square-wave pulses of short duration (e.g., 0.5 msec) at a constant frequency (e.g., 0.1 Hz) to elicit maximal muscle twitches.

-

Drug Administration: A solution of this compound is administered intravenously, typically through a cannulated femoral vein.

-

Data Recording: The isometric muscle contractions (twitch tension) are recorded on a kymograph or a more modern data acquisition system. The degree of neuromuscular blockade is quantified as the percentage reduction in twitch height from the pre-drug control.

Electrophysiological Studies of the Motor Endplate (Based on the work of Burns and Paton, 1951)

This protocol outlines the electrophysiological methods used to study the depolarizing effect of decamethonium on the motor endplate of an isolated muscle preparation.

Experimental Workflow:

Caption: Workflow for electrophysiological recording at the motor endplate.

Methodology:

-

Muscle Preparation: An isolated muscle, such as the frog sartorius or a strip of the rat diaphragm, is dissected and mounted in an organ bath.

-

Physiological Solution: The muscle is bathed in a continuously oxygenated physiological saline solution (e.g., Ringer's solution for frog muscle) maintained at a constant temperature.

-

Microelectrode Recording: Glass microelectrodes filled with a conducting solution (e.g., 3 M KCl) are used to impale muscle fibers at the motor endplate region to record the intracellular membrane potential. Alternatively, extracellular electrodes can be placed near the endplate to record endplate potentials.

-

Drug Application: A known concentration of this compound is added to the bathing solution.

-

Data Recording and Analysis: The change in the muscle fiber's membrane potential (depolarization) following the application of decamethonium is recorded and measured.

Quantitative Data from Historical Research

The following tables summarize key quantitative data from historical and subsequent research on this compound.

Table 1: Potency and Efficacy of this compound

| Parameter | Species/Preparation | Value | Reference(s) |

| Efficacy (relative to Acetylcholine) | BC3H-1 cells (mouse muscle cell line) | 0.016 | [2] |

| EC50 (for peak current) | Mouse muscle nAChR (α1β1εδ) | 40 ± 3 µM | [7] |

| EC50 (for net charge) | Mouse muscle nAChR (α1β1εδ) | 86 ± 10 µM | [7] |

| Maximum Channel Open Probability | BC3H-1 cells | < 0.02 (at ~100 µM) | [2] |

Table 2: Antagonism of Neuronal Nicotinic Acetylcholine Receptors by Decamethonium

| Receptor Subtype | Species | IC50 (µM) | Reference(s) |

| α7 | Mouse | ~1 | [7] |

| α4β2 | Mouse | ~10 | [7] |

| α3β4 | Mouse | ~30 | [7] |

| α3β2 | Mouse | >100 | [7] |

Signaling Pathway of Decamethonium Action

Decamethonium's primary action is to induce a prolonged opening of the nicotinic acetylcholine receptor ion channel, leading to sustained depolarization of the postsynaptic membrane.

Caption: Signaling pathway of decamethonium-induced neuromuscular blockade.

Conclusion

The historical research on this compound laid the groundwork for our modern understanding of neuromuscular pharmacology. The pioneering in vivo and in vitro studies not only characterized the unique depolarizing mechanism of this compound but also provided invaluable tools and methodologies for studying the nicotinic acetylcholine receptor. While no longer a frontline clinical agent, the legacy of decamethonium research continues to inform the development of new therapeutics targeting the neuromuscular junction and the broader family of nicotinic acetylcholine receptors. This guide serves as a technical resource for researchers to appreciate the historical context and experimental foundations of this important pharmacological agent.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Decamethonium is a partial agonist at the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. acetylcholine signaling pathway via nicotinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Activation and Inhibition of Mouse Muscle and Neuronal Nicotinic Acetylcholine Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

Decamethonium Chloride: A Technical Guide for the Study of Neuromuscular Transmission

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decamethonium (B1670452) chloride is a classic depolarizing neuromuscular blocking agent that has been instrumental in the fundamental understanding of neuromuscular transmission and the pharmacology of the nicotinic acetylcholine (B1216132) receptor (nAChR). This technical guide provides an in-depth overview of decamethonium, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Introduction

Decamethonium, a bis-quaternary ammonium (B1175870) compound, acts as a partial agonist at the nAChR at the neuromuscular junction.[1][2][3] Its interaction with the receptor leads to a complex biphasic response characterized by initial muscle fasciculations followed by a persistent flaccid paralysis.[2][4] This dual action of initial depolarization followed by receptor desensitization and channel block makes decamethonium a valuable tool for dissecting the intricate mechanisms of neuromuscular transmission.[5][6] Although its clinical use has been largely superseded by agents with more favorable safety profiles, decamethonium remains a critical pharmacological tool in the laboratory for studying nAChR function and for the preclinical evaluation of novel neuromuscular blocking agents.[7]

Mechanism of Action

Decamethonium's primary site of action is the nicotinic acetylcholine receptor at the motor endplate.[8][9] Its mechanism can be understood in two distinct phases:

-

Phase I Block (Depolarizing Block): Similar to acetylcholine (ACh), decamethonium binds to the two alpha subunits of the nAChR, causing the ion channel to open.[10] This leads to an influx of sodium and calcium ions, resulting in depolarization of the muscle fiber membrane.[1] This initial depolarization manifests as transient muscle fasciculations. Unlike ACh, which is rapidly hydrolyzed by acetylcholinesterase, decamethonium is not, leading to a sustained depolarization of the endplate.[4][8] This persistent depolarization inactivates voltage-gated sodium channels in the surrounding muscle membrane, rendering the muscle fiber refractory to further stimulation by ACh, resulting in flaccid paralysis.[2]

-

Phase II Block (Desensitizing Block): With prolonged exposure, the nAChRs become desensitized.[6] In this state, the receptor is no longer responsive to agonists, including decamethonium and ACh, even after the membrane potential has partially repolarized.[2][6] This phase is characterized by a fade in twitch tension in response to train-of-four stimulation, a feature more typical of non-depolarizing blockers.[11] Decamethonium can also act as an open channel blocker, physically occluding the ion pore.[12]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for decamethonium chloride, providing a basis for experimental design and comparison with other neuromuscular blocking agents.

Table 1: Potency and Efficacy of this compound

| Parameter | Species/Preparation | Value | Reference(s) |

| EC50 | Rat phrenic nerve-hemidiaphragm | 47.36 ± 9.58 µM | [13] |

| EC50 | Rat phrenic nerve-hemidiaphragm | 17.07 µg/mL | [11] |

| EC95 | Rat phrenic nerve-hemidiaphragm | 26.84 µg/mL | [11] |

| Efficacy (vs. Acetylcholine) | BC3H-1 cells (mouse muscle cell line) | 0.016 | [6][14] |

| LD50 (oral) | Mouse | 190 mg/kg | [8] |

Table 2: Comparative Potency of Neuromuscular Blocking Agents

| Compound | Species/Preparation | Relative Potency (approximate) | Reference(s) |

| Decamethonium | Mouse (in vivo) | 1 | [15] |

| Succinylcholine (B1214915) | Frog nerve-muscle (in vitro) | ~6 times more potent than Decamethonium | [6] |

| d-Tubocurarine | Human (in vivo) | - | [16] |

| Rocuronium | Mouse (in vivo) | More potent than Decamethonium | [15] |

Table 3: Ion Channel Kinetics of Decamethonium

| Parameter | Preparation | Value | Reference(s) |

| Association Rate Constant (Open Channel Block) | Rat submandibular ganglion cells | 5.9 x 10⁶ to 18.1 x 10⁶ M⁻¹s⁻¹ | [12] |

| Maximum Channel Open Probability | BC3H-1 cells | < 0.02 (at ~100 µM) | [6][14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on neuromuscular transmission.

In Vitro Muscle Contraction Assay (Phrenic Nerve-Hemidiaphragm Preparation)

This ex vivo preparation is a robust model for studying the effects of neuromuscular blocking agents on nerve-evoked muscle contraction.[11][17]

Materials:

-

Krebs-Ringer solution (118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 25 mM NaHCO₃, 11 mM Glucose), bubbled with 95% O₂ / 5% CO₂.

-

This compound stock solution.

-

Force-displacement transducer and recording system.

-

Stimulator and platinum electrodes.

-

Organ bath (20-50 mL) with temperature control (37°C).

Procedure:

-

Preparation Dissection: Euthanize a rat or mouse according to approved animal care protocols. Dissect out the hemidiaphragm with the phrenic nerve attached.[17]

-

Mounting: Mount the preparation in the organ bath containing oxygenated Krebs-Ringer solution at 37°C. Attach the tendinous end of the diaphragm to the force transducer and the costal margin to a fixed hook.

-

Stimulation: Place the phrenic nerve on the platinum electrodes and deliver supramaximal square-wave pulses (e.g., 0.2 ms (B15284909) duration) at a low frequency (e.g., 0.1 Hz) to elicit single twitch contractions.

-

Equilibration: Allow the preparation to equilibrate for at least 30 minutes, or until a stable baseline twitch tension is achieved.

-

Drug Application: Add this compound to the organ bath in a cumulative or non-cumulative manner to generate a concentration-response curve.

-

Data Acquisition: Record the twitch tension continuously. Measure the percentage inhibition of twitch height at each concentration.

-

Data Analysis: Plot the percentage inhibition against the logarithm of the decamethonium concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Electrophysiology: Voltage-Clamp and Patch-Clamp Techniques

These techniques allow for the direct measurement of ion channel activity at the single-channel or whole-cell level.[4][16]

Materials:

-

Xenopus laevis oocytes expressing the desired nAChR subtype.

-

Two-electrode voltage-clamp amplifier and data acquisition system.

-

Glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.

-

Perfusion system.

-

Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).

-

This compound solutions of varying concentrations.

Procedure:

-

Oocyte Preparation: Place a mature oocyte in the recording chamber and perfuse with recording solution.

-

Impaling: Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

-

Clamping: Clamp the membrane potential at a holding potential of -60 to -80 mV.

-

Drug Application: Perfuse the oocyte with different concentrations of decamethonium to elicit inward currents.

-

Data Acquisition: Record the current responses.

-

Data Analysis: Measure the peak current amplitude at each concentration and construct a concentration-response curve to determine the EC50 and other pharmacological parameters.

This technique provides high-resolution information about the gating and permeation properties of individual ion channels.[18]

Materials:

-

Cultured cells expressing nAChRs (e.g., BC3H-1 cells) or isolated muscle fibers.

-

Patch-clamp amplifier and data acquisition system.

-

Borosilicate glass pipettes (5-10 MΩ resistance).

-

Pipette solution (e.g., 140 mM KCl, 1 mM MgCl₂, 11 mM EGTA, 10 mM HEPES, pH 7.2).

-

Extracellular solution containing a low concentration of decamethonium.

Procedure:

-

Pipette Preparation: Fire-polish the tip of the glass pipette to ensure a smooth surface for sealing.

-

Seal Formation: Approach the cell membrane with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".

-

Patch Configuration: Depending on the experimental goal, establish a cell-attached, inside-out, or outside-out patch configuration.

-

Data Acquisition: Record the single-channel currents at a fixed membrane potential.

-

Data Analysis: Analyze the recordings to determine the single-channel conductance, open and closed times, and open probability. This allows for the characterization of decamethonium's effects on channel kinetics.[18]

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of decamethonium for the nAChR.

Materials:

-

Membrane preparation from tissue or cells expressing nAChRs.

-

A suitable radioligand that binds to the nAChR (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin).

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Filtration manifold and vacuum pump.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Incubation: In a microtiter plate, incubate the membrane preparation with a fixed concentration of the radioligand and increasing concentrations of unlabeled decamethonium.

-

Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

-

Filtration: Rapidly filter the incubation mixture through the glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the decamethonium concentration. Fit the data to a one-site competition model to determine the IC50, from which the Ki (an estimate of the Kd) can be calculated using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway of Neuromuscular Transmission and Decamethonium Action

Caption: Signaling pathway at the neuromuscular junction and the action of decamethonium.

Experimental Workflow for Characterizing a Neuromuscular Blocking Agent

Caption: General experimental workflow for the characterization of a neuromuscular blocking agent.

Conclusion

This compound, despite its limited clinical application today, remains an invaluable pharmacological tool for the study of neuromuscular transmission. Its well-characterized mechanism of action as a depolarizing partial agonist provides a benchmark for understanding the function of the nicotinic acetylcholine receptor and for the development of novel neuromuscular blocking agents. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers to effectively utilize decamethonium in their investigations, ultimately contributing to a deeper understanding of the complexities of the neuromuscular junction.

References

- 1. Voltage Clamp – Foundations of Neuroscience [openbooks.lib.msu.edu]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Scholars@Duke publication: Neuromuscular blocking properties of suxamethonium and decamethonium in normal and myasthenic rat muscle. [scholars.duke.edu]

- 4. Voltage clamp methods for the study of membrane currents and SR Ca2+ release in adult skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Succinylcholine and decamethonium: comparison of depolarization and desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Succinylcholine and Decamethonium: Comparison of Depolarization and Desensitization | Semantic Scholar [semanticscholar.org]

- 7. The effects of acetylcholine, decamethonium and succinylcholine on neuromuscular transmission in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. resources.wfsahq.org [resources.wfsahq.org]

- 11. researchgate.net [researchgate.net]

- 12. The channel-blocking action of methonium compounds on rat submandibular ganglion cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Interaction of decamethonium with hexamethonium or vecuronium in the rat: an isobolographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cn.aminer.org [cn.aminer.org]

- 15. researchgate.net [researchgate.net]

- 16. Effect of tubocurarine and decamethonium on voluntary muscle contractions in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Relationships of agonist properties to the single channel kinetics of nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Dual Depolarizing and Non-Depolarizing Actions of Decamethonium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decamethonium (B1670452), a bis-quaternary ammonium (B1175870) compound, is a classic neuromuscular blocking agent that exhibits a complex biphasic mechanism of action at the nicotinic acetylcholine (B1216132) receptor (nAChR) of the motor endplate. Initially, it acts as a depolarizing agent, leading to a state of flaccid paralysis known as a Phase I block. However, with prolonged or high-dose administration, the nature of the blockade transitions to a non-depolarizing Phase II block, which shares characteristics with competitive antagonists like d-tubocurarine. This guide provides a comprehensive technical overview of the depolarizing and non-depolarizing actions of decamethonium, detailing the underlying molecular mechanisms, quantitative pharmacodynamics, and the experimental protocols used to investigate these phenomena.

Introduction

Decamethonium is a structural analog of acetylcholine (ACh) and functions as a partial agonist at the muscle-type nAChR.[1][2] Its persistent activation of the receptor leads to a complex series of events at the neuromuscular junction, culminating in muscle paralysis. Understanding the dual nature of its action is critical for researchers in pharmacology and drug development, as it provides insights into the intricate functioning of the nAChR and the mechanisms of neuromuscular blockade.

This technical guide will dissect the two phases of decamethonium's action:

-

Phase I Block (Depolarizing): Characterized by initial muscle fasciculations followed by paralysis due to persistent depolarization of the endplate.

-

Phase II Block (Non-Depolarizing): A state of paralysis where the endplate membrane has repolarized, yet remains unresponsive to ACh, exhibiting features of competitive antagonism.[3][4]

The Dual Mechanism of Action of Decamethonium

Phase I: Depolarizing Neuromuscular Blockade

As a structural mimic of acetylcholine, decamethonium binds to the α-subunits of the nAChR, triggering the opening of the ion channel.[2] This allows for an influx of sodium ions and an efflux of potassium ions, leading to depolarization of the motor endplate.[4] Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase (AChE), decamethonium is resistant to this enzyme, resulting in a prolonged depolarization.[3]

This sustained depolarization has two main consequences:

-

Initial Muscle Fasciculations: The initial depolarization wave can be sufficient to trigger action potentials in the muscle fiber, leading to disorganized muscle contractions known as fasciculations.[1]

-

Flaccid Paralysis: The persistent depolarization leads to the inactivation of voltage-gated sodium channels in the perijunctional membrane, rendering the muscle fiber refractory to further stimulation by acetylcholine. This results in flaccid paralysis.[3]

During Phase I block, the administration of an acetylcholinesterase inhibitor will potentiate the block, as the increased concentration of acetylcholine will further contribute to the depolarization of the endplate.

Phase II: Non-Depolarizing (Desensitization) Block

Upon prolonged exposure or with high concentrations of decamethonium, the neuromuscular block transitions to Phase II.[3] In this phase, the endplate membrane potential gradually repolarizes towards its resting state, yet the muscle remains paralyzed.[5] The primary mechanism underlying Phase II block is believed to be receptor desensitization .[3][5]

Desensitization is a process where the nAChR enters a prolonged closed state, despite the continued presence of the agonist.[5] In this desensitized state, the receptor has a higher affinity for the agonist but the ion channel is non-functional.[5]

Key characteristics of a Phase II block include:

-

Fade on Train-of-Four (TOF) Stimulation: A progressive decrease in the twitch response to a series of four electrical stimuli.

-

Post-Tetanic Potentiation (PTP): An enhanced twitch response following a period of high-frequency tetanic stimulation.

-

Antagonism by Anticholinesterases: Unlike Phase I, a Phase II block can be partially or fully reversed by acetylcholinesterase inhibitors.[5]

These characteristics are hallmarks of a competitive, non-depolarizing block, indicating a fundamental shift in the mechanism of action of decamethonium.

Quantitative Data

The following tables summarize the available quantitative data regarding the actions of decamethonium.

| Parameter | Value | Species/Preparation | Reference |

| EC50 | 47.36 ± 9.58 µM | Rat phrenic nerve-hemidiaphragm | [6] |

| Efficacy (relative to ACh) | ~10-15% | Mouse muscle nAChR (α1β1εδ) | [7] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Decamethonium Action

Experimental Workflow for Studying Neuromuscular Blockade

Experimental Protocols

Isolated Phrenic Nerve-Hemidiaphragm Preparation

This ex vivo model is a cornerstone for studying neuromuscular transmission.

Protocol:

-

Animal Euthanasia and Dissection: Euthanize a rat or guinea pig according to approved animal care protocols. Carefully dissect out the hemidiaphragm with the phrenic nerve attached.

-

Mounting the Preparation: Mount the preparation in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Stimulation and Recording: Attach the phrenic nerve to stimulating electrodes and the diaphragm to a force-displacement transducer. Deliver supramaximal square-wave pulses (e.g., 0.2 ms (B15284909) duration) to the nerve to elicit muscle twitches.

-

Drug Application: After a stabilization period, apply decamethonium to the organ bath in a cumulative manner to construct a dose-response curve.

-

Data Acquisition: Record the muscle twitch tension and analyze the data to determine the EC50.

Electrophysiological Recordings (Voltage-Clamp and Patch-Clamp)

These techniques allow for the direct measurement of ion channel activity.

Protocol (using Xenopus oocytes expressing nAChRs):

-

Oocyte Preparation and Injection: Harvest and prepare Xenopus laevis oocytes. Inject cRNA encoding the subunits of the muscle-type nAChR.

-

Two-Electrode Voltage Clamp (TEVC):

-

Impale the oocyte with two microelectrodes (one for voltage recording, one for current injection).

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Perfuse the oocyte with a solution containing decamethonium and record the resulting inward current.

-

-

Single-Channel Patch-Clamp:

-

Use a fire-polished glass micropipette to form a high-resistance seal with the oocyte membrane (cell-attached or outside-out configuration).

-

Apply decamethonium to the pipette solution or the bath.

-

Record the single-channel currents to analyze channel conductance, open time, and closed time.

-

In Vitro Neuromuscular Monitoring: Train-of-Four (TOF) Stimulation

This protocol is used to differentiate between Phase I and Phase II block.

Protocol (using the phrenic nerve-hemidiaphragm preparation):

-

Establish a Stable Baseline: Obtain a stable baseline of single twitch responses.

-

Induce Neuromuscular Block: Apply a concentration of decamethonium that produces a significant (>90%) block of the single twitch response.

-

TOF Stimulation: Deliver a train of four supramaximal stimuli at a frequency of 2 Hz.

-

Measure Fade: Calculate the TOF ratio by dividing the amplitude of the fourth twitch (T4) by the amplitude of the first twitch (T1). A TOF ratio less than 0.9 is indicative of fade and a Phase II block.

-

Induce and Measure Post-Tetanic Potentiation (PTP):

-

Deliver a tetanic stimulation (e.g., 50 Hz for 5 seconds).

-

Immediately following the tetanus, resume single twitch stimulation.

-

PTP is observed as a transient increase in the twitch amplitude compared to the pre-tetanic baseline.

-

Conclusion

Decamethonium's dual mechanism of action, transitioning from a depolarizing Phase I block to a non-depolarizing Phase II block, provides a fascinating model for studying the complex pharmacology of the nicotinic acetylcholine receptor. The initial agonistic action leading to persistent depolarization is followed by a state of receptor desensitization that mimics competitive antagonism. A thorough understanding of these distinct phases, supported by quantitative data and detailed experimental protocols, is essential for researchers and drug development professionals working to elucidate the intricacies of neuromuscular transmission and to design novel therapeutic agents targeting the nAChR. Further research is warranted to fully characterize the binding kinetics of decamethonium to the different conformational states of the receptor and to further refine our understanding of the molecular basis of Phase II block.

References

- 1. Decamethonium | C16H38N2+2 | CID 2968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. derangedphysiology.com [derangedphysiology.com]

- 5. Desensitization of the nicotinic acetylcholine receptor: Molecular mechanisms and effect of modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interaction of decamethonium with hexamethonium or vecuronium in the rat: an isobolographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation and Inhibition of Mouse Muscle and Neuronal Nicotinic Acetylcholine Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Decamethonium Chloride on Muscle Spindle Afferents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decamethonium (B1670452) chloride, a depolarizing neuromuscular blocking agent, exerts a significant, albeit indirect, influence on the firing patterns of muscle spindle afferents. This technical guide provides a comprehensive analysis of the mechanisms, quantitative effects, and experimental methodologies related to the action of decamethonium on these critical proprioceptors. By activating nicotinic acetylcholine (B1216132) receptors on intrafusal muscle fibers, decamethonium induces their contraction, leading to a mechanical stimulation of the primary and secondary sensory endings of the muscle spindle. This results in a pronounced increase in the afferent discharge rate, mimicking the effect of fusimotor stimulation. This document synthesizes key findings from seminal and contemporary research, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to serve as an in-depth resource for researchers in neurophysiology and pharmacology.

Introduction

Muscle spindles are stretch receptors located within skeletal muscles that are fundamental to proprioception, the sense of the relative position of one's own parts of the body and strength of effort being employed in movement. They consist of specialized intrafusal muscle fibers innervated by both sensory (afferent) and motor (efferent) neurons. The afferent fibers, classified as primary (Type Ia) and secondary (Type II), transmit information about muscle length and the rate of change in muscle length to the central nervous system.

Decamethonium chloride is a depolarizing neuromuscular blocking agent that acts as a partial agonist at the nicotinic acetylcholine receptor (nAChR) on the motor endplate of skeletal muscle.[1][2] Its primary clinical application has been in anesthesia to induce muscle relaxation.[2] However, its interaction with the neuromuscular system extends beyond the extrafusal muscle fibers to the intrafusal fibers of the muscle spindle, thereby modulating proprioceptive feedback. Understanding this interaction is crucial for a complete picture of the physiological effects of depolarizing neuromuscular blockers.

Mechanism of Action

The effect of decamethonium on muscle spindle afferents is primarily indirect. It does not act directly on the sensory nerve endings themselves. Instead, it stimulates the intrafusal muscle fibers, which in turn mechanically activates the afferent receptors.

The proposed mechanism is as follows:

-

Binding to Intrafusal nAChRs: Decamethonium, being an acetylcholine analogue, binds to and activates the nicotinic acetylcholine receptors located on the surface of intrafusal muscle fibers.[3]

-

Intrafusal Fiber Depolarization and Contraction: This binding leads to depolarization of the intrafusal muscle fiber membrane, triggering a contractile response in these specialized muscle cells.

-

Mechanical Stimulation of Afferent Endings: The contraction of the intrafusal fibers stretches the sensory regions of the muscle spindle where the primary (Ia) and secondary (II) afferent nerve endings are located.

-

Increased Afferent Discharge: This mechanical stretch activates mechanosensitive ion channels in the afferent nerve endings, leading to a generator potential and a subsequent increase in the frequency of action potentials fired by the afferent neurons.[4]

This mechanism is analogous to the physiological activation of muscle spindles by the gamma motor neuron system, which also innervates the intrafusal fibers to modulate spindle sensitivity.

Signaling Pathway

The signaling cascade initiated by decamethonium at the intrafusal neuromuscular junction leading to afferent activation is depicted below.

References

- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Activation of muscle spindles by succinylcholine and decamethonium, the effects of curare - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of soleus muscle spindle sensitivity in decerebrate and spinal cats during postural and locomotor activities - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Agonist-Antagonist Nature of Decamethonium Chloride at Nicotinic Acetylcholine Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decamethonium (B1670452) chloride, a synthetic bis-quaternary ammonium (B1175870) compound, has long been a subject of interest in neuromuscular pharmacology. Initially recognized for its potent depolarizing neuromuscular blocking activity, a deeper understanding of its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs) has revealed a more complex mechanism of action. This technical guide provides a comprehensive overview of the effects of decamethonium on ion channel kinetics, offering detailed experimental protocols, quantitative data, and visual representations of the underlying molecular and experimental workflows. Decamethonium acts as a partial agonist at the nicotinic acetylcholine receptor, causing depolarization of the motor endplate.[1][2][3] However, its sustained presence leads to a desensitization block and, at higher concentrations, an open channel block, contributing to its paralytic effects.[4][5]

Quantitative Effects of Decamethonium on Nicotinic Acetylcholine Receptor Kinetics

The interaction of decamethonium with nAChRs is subtype-dependent, exhibiting varying affinities and efficacies. The following tables summarize key quantitative data from electrophysiological studies.

| Receptor Subtype | Parameter | Value | Species/Cell Line | Reference |

| Muscle-type (α1β1δε) | Efficacy (relative to ACh) | ~10% (peak current), ~15% (net charge) | Mouse | [6] |

| EC₅₀ (agonist activity) | 40 ± 3 µM (peak current), 86 ± 10 µM (net charge) | Mouse | [6] | |

| Muscle-type (fetal, α1β1γδ) | Efficacy (relative to ACh) | ~8% (peak current), ~5% (net charge) | Mouse | [6] |

| EC₅₀ (agonist activity) | 44 ± 6 µM (peak current), 89 ± 8 µM (net charge) | Mouse | [6] | |

| General nAChR | Efficacy | 0.016 | BC3H-1 cells | [7] |

| Maximum Channel Open Probability | < 0.02 (at ~100 µM) | BC3H-1 cells | [7] | |

| Frog Endplate Channels | Mean Open Time | 2.8 msec (at -130 mV, 13°C) | Frog | [8] |

Table 1: Agonist Properties of Decamethonium on Muscle-Type nAChRs. This table highlights the partial agonist activity of decamethonium on muscle-type nicotinic acetylcholine receptors.

| Receptor Subtype | Parameter | Value | Species/Cell Line | Reference |

| Neuronal α7 | IC₅₀ (antagonist activity) | 7.4 ± 2.2 µM (peak current), 7.8 ± 2.2 µM (net charge) | Mouse | [6] |

| Neuronal α4β2 | IC₅₀ (antagonist activity) | Not explicitly provided, but more potent than on α3β2 | Mouse | [6] |

| Neuronal α3β4 | IC₅₀ (antagonist activity) | Not explicitly provided, but more potent than on α3β2 | Mouse | [6] |

| Neuronal α3β2 | IC₅₀ (antagonist activity) | 405 ± 134 µM (peak current), 549 ± 57 µM (net charge) | Mouse | [6] |

| Frog Endplate Channels | Forward Rate Constant (k₊) for Block | 1.7 x 10⁷ M⁻¹s⁻¹ | Frog | [8] |

| Backward Rate Constant (k₋) for Block | 10³ s⁻¹ | Frog | [8] |

Table 2: Antagonist and Channel Blocking Properties of Decamethonium. This table summarizes the inhibitory and channel-blocking effects of decamethonium on various neuronal nicotinic acetylcholine receptor subtypes and at the frog neuromuscular junction.

Detailed Experimental Protocols

The primary technique for elucidating the effects of decamethonium on ion channel kinetics is the patch-clamp technique , particularly in the whole-cell and single-channel recording configurations.

Whole-Cell Voltage-Clamp Recording to Determine Agonist/Antagonist Potency

This protocol is designed to measure the macroscopic currents through a large population of nAChRs on a cell membrane, allowing for the determination of EC₅₀ and IC₅₀ values.

1. Cell Preparation:

-

Culture cells expressing the nAChR subtype of interest (e.g., HEK293 cells transfected with specific nAChR subunit cDNAs).

-

Plate cells on coverslips a few days prior to recording.[9]

2. Solutions:

-

External/Bath Solution (aCSF):

-

Internal/Pipette Solution:

-

For general recordings: 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES.[10]

-

Adjust pH to 7.2 with KOH and osmolarity to ~270-280 mOsm.[10][11]

-

For blocking potassium channels to isolate nAChR currents, a Cesium-based solution can be used (e.g., replacing K-Gluconate with Cs-Gluconate).[12]

-

3. Electrophysiological Recording:

-

Place the coverslip with cells in the recording chamber on an inverted microscope and perfuse with external solution.

-

Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.[9]

-

Approach a cell with the pipette while applying slight positive pressure.

-

Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane by releasing the positive pressure and applying gentle suction.[9]

-

Rupture the membrane patch under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.

-

Set the amplifier to voltage-clamp mode and hold the membrane potential at a negative holding potential, typically -60 mV to -70 mV.[9]

4. Experimental Procedure for Decamethonium Application:

-

Agonist Response: Apply a known concentration of acetylcholine (ACh) or another full agonist to elicit a control current.

-

Decamethonium as an Agonist: Apply varying concentrations of decamethonium alone to the cell to generate a dose-response curve and determine its EC₅₀ and relative efficacy.

-

Decamethonium as an Antagonist: Co-apply a fixed concentration of ACh with varying concentrations of decamethonium to assess its inhibitory effect and determine its IC₅₀.

-

Apply drugs using a fast perfusion system for rapid solution exchange.

5. Data Analysis:

-

Measure the peak amplitude of the inward currents.

-

Plot the normalized response as a function of decamethonium concentration and fit the data with the Hill equation to determine EC₅₀ or IC₅₀ values.

Single-Channel Recording to Analyze Kinetic Properties

This protocol allows for the direct observation of the opening and closing of individual ion channels, providing insights into mean open time, closed time, and conductance.

1. Cell and Patch Preparation:

-

Prepare cells as described for whole-cell recording.

-

Form a GΩ seal in the cell-attached or outside-out patch configuration.

2. Solutions:

-

Use the same external and internal solutions as for whole-cell recording. The agonist (decamethonium) is included in the pipette solution for cell-attached recordings or in the bath solution for outside-out recordings.

3. Recording and Analysis:

-

Record single-channel currents at a fixed membrane potential.

-

Analyze the recordings to measure the amplitude of single-channel events (to determine conductance) and the duration of open and closed states.

-